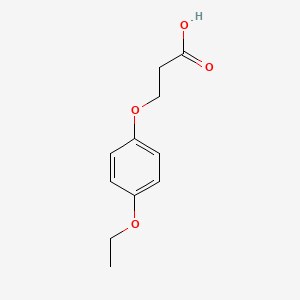![molecular formula C19H16N4O4S B2485992 2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide CAS No. 893981-31-2](/img/structure/B2485992.png)
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide is a chemical compound that has gained significant attention in scientific research. This compound is commonly referred to as MPSPN and has been studied for its potential application in the field of medicinal chemistry. MPSPN is a sulfonamide derivative that has shown promising results in various biological assays, making it a potential candidate for drug development.
Scientific Research Applications
Research Applications of Pyridazinone Compounds
Selective COX-2 Inhibition
Pyridazinone compounds, such as ABT-963, demonstrate potent and selective inhibition of cyclooxygenase-2 (COX-2), showing promise in the treatment of pain and inflammation associated with arthritis. This class of compounds, including variants like ABT-963, offers significant anti-inflammatory potency, improved aqueous solubility, and gastric safety compared to other COX inhibitors, making them relevant for research into arthritis and possibly other inflammation-related conditions (Asif, 2016).
Potential Applications Based on Related Compounds
Antioxidant Activity
Studies on various tests to determine antioxidant activity, such as the ORAC, HORAC, TRAP, and TOSC tests, are vital in understanding the antioxidative potential of compounds. Research into these areas could provide insights into how pyridazinone derivatives might be studied for their antioxidative properties, contributing to food engineering, medicine, and pharmacy fields (Munteanu & Apetrei, 2021).
Environmental and Food Analysis
The use of antibodies in developing assays for detecting various environmental and food contaminants showcases the potential for pyridazinone compounds to be explored in creating sensitive and specific assays for environmental and food safety applications (Fránek & Hruška, 2018).
Advanced Oxidation Processes
The degradation of certain compounds in environmental matrices through advanced oxidation processes (AOPs) highlights a research avenue for studying the breakdown and removal efficiency of pyridazinone derivatives in water treatment technologies, contributing to environmental protection (Qutob et al., 2022).
Analytical Methods in Determining Compound Activity
Investigating the antioxidant capacity of compounds through assays like ABTS and DPPH tests provides a framework for exploring the potential antioxidant activities of pyridazinone derivatives, which could have implications in pharmacology and biochemistry research (Ilyasov et al., 2020).
Properties
IUPAC Name |
2-[6-(2-methoxyphenyl)pyridazin-3-yl]sulfanyl-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4S/c1-27-17-8-3-2-7-15(17)16-9-10-19(22-21-16)28-12-18(24)20-13-5-4-6-14(11-13)23(25)26/h2-11H,12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWGTYVXLASCNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
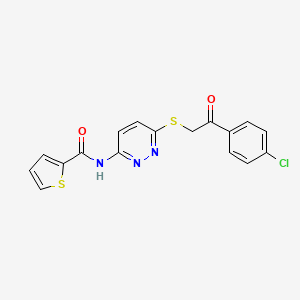
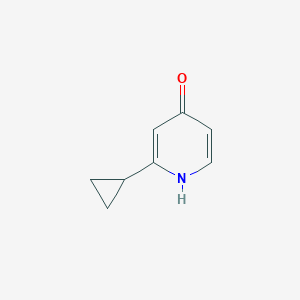
![Methyl 2-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyacetate](/img/structure/B2485914.png)
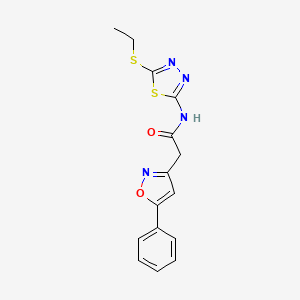
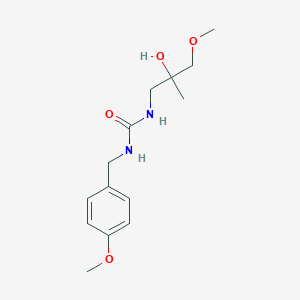
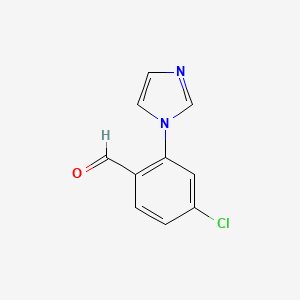
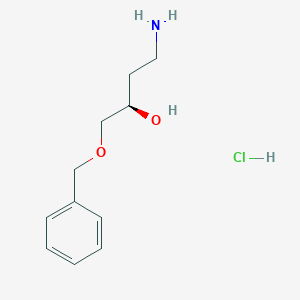
![N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2485922.png)
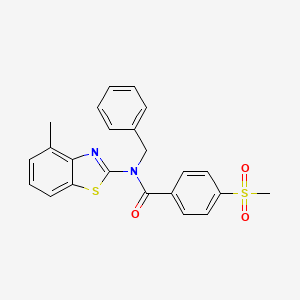
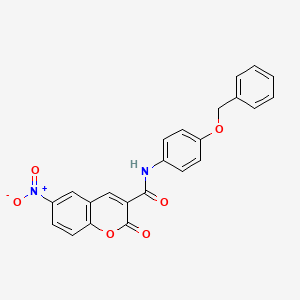
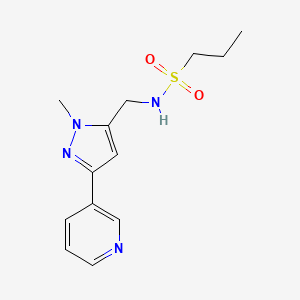
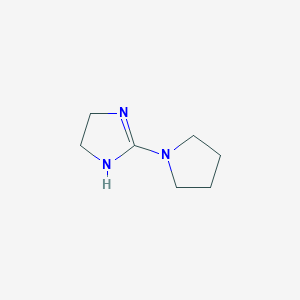
![N-(3-methylbenzyl)-1-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxamide](/img/structure/B2485931.png)
